molecular formula C11H12O3 B1429618 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione CAS No. 123638-54-0

5-(5-Methyl-2-furyl)cyclohexane-1,3-dione

Cat. No.: B1429618
CAS No.: 123638-54-0
M. Wt: 192.21 g/mol
InChI Key: OMZCGWXQQSGBCQ-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-furyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . This compound features a cyclohexane ring substituted with a 5-methyl-2-furyl group and two keto groups at positions 1 and 3. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Scientific Research Applications

5-(5-Methyl-2-furyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-furyl ketone with cyclohexane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-2-furyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring may also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methyl-2-furyl)cyclohexane-1,3-dione is unique due to the presence of both the furan ring and the cyclohexane-1,3-dione moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(5-methylfuran-2-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,8H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZCGWXQQSGBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione
Reactant of Route 2
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione
Reactant of Route 4
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione
Reactant of Route 5
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione
Reactant of Route 6
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione

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